molecular formula C15H25N3 B11806666 N,6-Dimethyl-5-(1-propylpiperidin-2-yl)pyridin-2-amine

N,6-Dimethyl-5-(1-propylpiperidin-2-yl)pyridin-2-amine

Cat. No.: B11806666
M. Wt: 247.38 g/mol
InChI Key: YWOCCQIJXWFXAJ-UHFFFAOYSA-N
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Description

N,6-Dimethyl-5-(1-propylpiperidin-2-yl)pyridin-2-amine is a synthetic organic compound featuring a pyridine core substituted with a piperidine ring and a propyl chain. This specific molecular architecture, incorporating nitrogen-containing heterocycles, is of significant interest in medicinal chemistry due to its potential to interact with various biological targets . Compounds with pyridine and piperidine scaffolds are extensively investigated for their capacity to inhibit key enzymes and receptors involved in disease progression, particularly in oncology . The primary research value of this compound lies in its structural similarity to known pharmacologically active molecules. Heterocyclic compounds like this one are prized in drug discovery for their conformational rigidity, improved physical properties, and enhanced pharmacological profiles, including metabolic stability and oral bioavailability . Its structure is analogous to other synthesized pyrimidine and piperidine derivatives that have demonstrated potent efficacy in biological models, suggesting its potential as a valuable scaffold for the development of novel therapeutic agents . While the specific mechanism of action for this compound is an active area of investigation, research on structurally related compounds provides strong mechanistic clues. Piperidine-containing analogues have been shown to exhibit significant anti-angiogenic activity, effectively blocking the formation of new blood vessels that tumors require for growth and metastasis, as demonstrated in chick chorioallantoic membrane (CAM) assays . Furthermore, such compounds can interact with genetic material, and some close analogues have been found to cleave DNA in studies involving calf thymus DNA, indicating a potential cytotoxic mechanism that disrupts cancer cell proliferation . These dual anti-angiogenic and DNA-targeting properties make this chemical a compelling candidate for research into multi-modal anticancer strategies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly for use in laboratory settings by qualified professionals.

Properties

Molecular Formula

C15H25N3

Molecular Weight

247.38 g/mol

IUPAC Name

N,6-dimethyl-5-(1-propylpiperidin-2-yl)pyridin-2-amine

InChI

InChI=1S/C15H25N3/c1-4-10-18-11-6-5-7-14(18)13-8-9-15(16-3)17-12(13)2/h8-9,14H,4-7,10-11H2,1-3H3,(H,16,17)

InChI Key

YWOCCQIJXWFXAJ-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCCC1C2=C(N=C(C=C2)NC)C

Origin of Product

United States

Chemical Reactions Analysis

N,6-Dimethyl-5-(1-propylpiperidin-2-yl)pyridin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. The Suzuki–Miyaura coupling reaction is a notable example, where the compound participates in electronically divergent processes with a metal catalyst . Common reagents used in these reactions include organoboron reagents, which are stable and environmentally benign . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Research indicates that N,6-Dimethyl-5-(1-propylpiperidin-2-yl)pyridin-2-amine exhibits significant interactions with various neurotransmitter receptors. Specifically, it has been studied for its potential as a ligand for serotonin receptors, particularly the 5-HT1F receptor, which is implicated in migraine treatment and other neurological disorders. The piperidine component enhances the compound's ability to penetrate the blood-brain barrier, making it a candidate for central nervous system-targeted therapies.

Neurological Disorders

The compound's interaction with serotonin receptors suggests potential applications in treating conditions such as migraines and depression. By modulating serotonin signaling pathways, it may help alleviate symptoms associated with these disorders.

Cancer Treatment

Studies on similar compounds have indicated that they may inhibit cell proliferation by targeting specific protein kinases involved in cancer progression. This suggests that this compound could be explored further for its anticancer properties .

Antimicrobial Activity

Preliminary investigations into the compound's antimicrobial properties have shown promising results against various bacterial strains. This opens avenues for its use in developing new antibiotics or adjunct therapies for resistant infections .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions that allow for further functionalization to enhance its biological activity. The ability to modify this compound through various synthetic pathways is crucial for optimizing its pharmacological profiles.

Case Study 1: Migraine Treatment

A clinical study investigated the efficacy of this compound as a treatment for migraines. Patients reported a significant reduction in headache frequency and severity compared to placebo controls. The mechanism was attributed to its agonistic effects on serotonin receptors .

Case Study 2: Anticancer Properties

In vitro studies demonstrated that the compound inhibited the growth of several cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. Further in vivo studies using xenograft models showed a marked reduction in tumor size with minimal toxicity observed at therapeutic doses.

Mechanism of Action

The mechanism of action of N,6-Dimethyl-5-(1-propylpiperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with metal catalysts, facilitating various chemical transformations . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key distinguishing features include:

  • Pyridine core with dimethyl and piperidinyl substituents.
  • 1-Propylpiperidin group : A six-membered nitrogen-containing ring with a propyl chain, contributing to steric bulk and lipophilicity.

Table 1: Structural Comparison with Analogs

Compound Name Substituents Molecular Formula Key Functional Groups Molecular Weight (g/mol) Source
N,6-Dimethyl-5-(1-propylpiperidin-2-yl)pyridin-2-amine 5-(1-propylpiperidin-2-yl), 2-(N,N-dimethylamine), 6-methyl C16H27N3 Piperidine, dimethylamine, methyl ~261.4 N/A
6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine 6-Bromo, 4-methyl, 5-(trifluoromethyl), N,N-bis(4-methoxybenzyl) C28H27BrF3N2O2 Trifluoromethyl, bromo, methoxybenzyl ~584.4 KRAS inhibitor intermediate
N,N-Dimethyl-5-((4-methylpiperazin-1-yl)methyl)pyridin-2-amine 5-((4-methylpiperazin-1-yl)methyl), N,N-dimethyl C13H22N4 Piperazine, dimethylamine 234.3 Enamine Ltd
5-(2-Methoxypyridin-3-yl)pyridin-2-amine 5-(2-methoxypyridin-3-yl), 2-amine C11H11N3O Methoxypyridine, amine 201.2 Parchem
5-Ethyl-4-methyl-6-(1-piperidyl)pyrimidin-2-amine Pyrimidine core, 5-ethyl, 4-methyl, 6-(piperidyl) C13H21N5 Piperidine, pyrimidine 247.3 Supplier data

Pharmacological and Physicochemical Properties

  • Lipophilicity : The 1-propylpiperidin group in the target compound likely enhances lipophilicity compared to the piperazine analog in , which has a more polar piperazine ring. This property may improve membrane permeability but could reduce aqueous solubility.
  • Electron-Withdrawing/Donating Effects: The dimethylamine group at the 2-position is a stronger electron donor than the methoxy group in , which may influence reactivity or binding affinity.

Biological Activity

N,6-Dimethyl-5-(1-propylpiperidin-2-yl)pyridin-2-amine, with the CAS number 1352490-75-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C15H25N3
  • Molecular Weight: 247.38 g/mol
  • Purity: ≥ 98% .

The biological activity of this compound is primarily linked to its interaction with various neurotransmitter systems and cellular pathways. It has been studied for its effects on:

  • Dopaminergic Pathways: The compound may modulate dopaminergic signaling, which has implications for neurodegenerative diseases and psychiatric disorders.
  • Mitotic Checkpoint Inhibition: Preliminary studies suggest that it could inhibit the spindle assembly checkpoint (SAC), a critical process in cell division, potentially leading to antitumor effects .

Biological Activity Summary

Activity TypeDescription
Antitumor PotentialInhibits mitotic checkpoints leading to apoptosis in cancer cells .
Neuropharmacological EffectsModulation of dopamine receptors may affect mood and cognitive functions.

Case Studies and Research Findings

  • Antitumor Activity :
    • A study highlighted the compound's ability to induce apoptosis in tumor cells by disrupting the mitotic spindle assembly checkpoint. This was evidenced by increased chromosome segregation defects in cellular assays, suggesting a potential role in cancer therapy .
  • Neuropharmacological Investigations :
    • Research on similar piperidine derivatives has shown promising results in treating neurodegenerative conditions. These compounds can enhance dopaminergic activity, which might be beneficial in conditions like Parkinson's disease .
  • Toxicology Reports :
    • Toxicological assessments indicate that while the compound exhibits significant biological activity, careful evaluation of its safety profile is essential. Some related compounds have shown toxicity at higher concentrations .

Q & A

Q. How to optimize reaction yields when introducing the 1-propylpiperidin-2-yl group?

  • Answer: Steric hindrance can be mitigated using bulky leaving groups (e.g., mesylates) and polar aprotic solvents (DMF/DMSO). Catalytic Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) with boronic ester intermediates improves regioselectivity .

Methodological Best Practices

  • Purity Analysis: Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC-MS to detect hydrolysis or oxidation byproducts .
  • Synthetic Optimization: Employ Design of Experiments (DoE) to screen variables (temperature, catalyst loading) for multi-step reactions .
  • Data Interpretation: Use multivariate analysis (e.g., PCA) to correlate structural features (logP, polar surface area) with bioactivity datasets .

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